1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid
Description
1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid is a bifunctional piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. Its structure comprises two piperidine rings: one substituted with a Boc group at the 1-position and a methyl linker at the 4-position, connecting to a second piperidine ring bearing a carboxylic acid moiety at the 4-position (Fig. 1). This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing peptidomimetics, protease inhibitors, and ligands targeting G protein-coupled receptors (GPCRs) . The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations .
Properties
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-17(2,3)23-16(22)19-10-4-13(5-11-19)12-18-8-6-14(7-9-18)15(20)21/h13-14H,4-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHGOQQCCAUIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661748 | |
| Record name | 1-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-32-3 | |
| Record name | 1-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid, often abbreviated as BOC-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, therapeutic implications, and relevant research findings.
Chemical Structure
The compound features a piperidine core with a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to enhance the stability and solubility of amines in various chemical reactions. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that BOC-piperidine derivatives exhibit promising anticancer activity. For instance, in a study evaluating various compounds for their inhibitory effects on cancer cell lines, it was found that certain derivatives of piperidine significantly inhibited cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values were reported to be in the range of 0.1 to 10 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
The proposed mechanism for the anticancer effects involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, the compound has been shown to inhibit GSK-3β, a kinase involved in multiple cellular processes including apoptosis and cell cycle regulation. This inhibition leads to reduced levels of pro-inflammatory cytokines and nitric oxide production in inflammatory models .
Study 1: Inhibition of Cancer Cell Growth
In a controlled experiment, BOC-piperidine derivatives were tested against various cancer cell lines. The results demonstrated that at concentrations as low as 1 µM, the compounds could reduce cell viability by over 70% in MDA-MB-231 cells while maintaining lower toxicity in non-cancerous cells .
| Compound | IC50 (µM) | Cell Line | Selectivity Index |
|---|---|---|---|
| BOC-Pip | 0.126 | MDA-MB-231 | 19 |
| 5-FU | 17.02 | MCF7 | - |
Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of BOC-piperidine derivatives. The compound effectively suppressed the production of pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models, suggesting its potential utility in treating inflammatory diseases .
Pharmacological Profile
The pharmacological profile of BOC-piperidine derivatives indicates a broad spectrum of activity:
- Antitumor Activity : Effective against various cancer types with specific focus on breast cancer.
- Anti-inflammatory Effects : Reduction in inflammatory markers and cytokine production.
- Kinase Inhibition : Targeting GSK-3β and other kinases critical for tumor growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
A. Ethoxycarbonyl vs. Boc Protection
B. Trifluoromethyl and Chloroethyl Substituents
- 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid (): The trifluoromethyl (-CF₃) group increases lipophilicity (Log P = 1.8) and metabolic stability.
- Key Data:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Log P |
|---|---|---|---|
| Trifluoromethyl analog () | 297.27 | N/A | 1.8 |
| Chloroethyl analog () | 291.77 | 349.0 | 2.1 |
C. Heterocyclic Modifications
- 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid (): The imidazole ring introduces hydrogen-bonding capacity and aromaticity, which may improve target binding in kinase inhibitors. Key Data: Molecular weight = 295.33 g/mol, H-bond donors = 1, H-bond acceptors = 5 .
Pharmacological and Physicochemical Properties
- Safety Profiles : Boc-protected derivatives (e.g., ) exhibit low acute toxicity (Oral LD₅₀ > 2000 mg/kg) but may cause skin/eye irritation .
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically involves:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Functionalization at the 4-position of the piperidine ring.
- Formation of the carboxylic acid moiety via lithiation/carboxylation or ester hydrolysis.
- Coupling or alkylation steps to introduce the methylpiperidine substituent.
Boc Protection of Piperidine Derivatives
The Boc group is introduced to protect the piperidine nitrogen, facilitating selective reactions at other sites.
- React piperidine-4-carboxylic acid or its derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or potassium carbonate.
- The reaction is conducted in solvents like dichloromethane or tetrahydrofuran (THF) at 0 °C to room temperature.
- Reaction times range from several hours to overnight (e.g., 16 hours) to ensure complete protection.
- The product is purified by extraction and chromatography to yield N-Boc-piperidine-4-carboxylic acid or its esters with high yield (up to 99%).
Formation of Piperidine-4-carboxylic Acid Derivatives
Two main routes are used to prepare the carboxylic acid functionality on the piperidine ring:
-
- Starting from tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate, reaction with an alkyl lithium reagent (e.g., n-butyl lithium) at low temperatures (-100 °C to -60 °C) generates an organolithium intermediate.
- This intermediate is then treated with carbon dioxide (dry ice) to form the corresponding carboxylic acid after acidification.
- The reaction is performed in anhydrous solvents like THF, with molar equivalents of alkyl lithium reagent around 1.1 to 1.3.
- Reaction times vary from 0.5 to 3 hours for lithiation and 6 to 24 hours for carboxylation.
- The product is isolated by filtration, chromatography, or recrystallization.
Alkylation and Coupling to Form the Methylpiperidine Substituent
- The methylpiperidine substituent at the 4-position can be introduced by nucleophilic substitution or reductive amination.
- For example, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate can be converted to the corresponding lithium reagent and then reacted with carbon dioxide to yield the acid.
- Alternatively, coupling reactions using carbodiimide-mediated amide bond formation (e.g., with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole) allow formation of amide linkages between piperidine derivatives and amino acid esters or amines.
- These reactions are typically done in dichloromethane with bases like triethylamine or N,N-diisopropylethylamine at 0–20 °C for several hours.
- Purification is achieved by extraction and column chromatography, with yields ranging from 70% to 88%.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
- The Boc protection step is highly efficient and critical for selective functionalization of the piperidine nitrogen, preventing side reactions.
- Lithiation/carboxylation requires strict anhydrous conditions and low temperatures to avoid side reactions and ensure regioselectivity.
- Base-mediated ester hydrolysis is mild and preserves Boc protection.
- Carbodiimide coupling reactions benefit from additives like hydroxybenzotriazole to improve yields and reduce by-products.
- Purification by silica gel chromatography using mixtures of dichloromethane and methanol or ethyl acetate enables isolation of high-purity products.
- Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
Q & A
Q. What are the standard synthetic protocols for preparing 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)piperidine-4-carboxylic acid?
The synthesis typically involves:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to prevent unwanted side reactions .
- Step 2 : Coupling reactions, such as reductive amination or nucleophilic substitution, to introduce the methyl-piperidine moiety .
- Step 3 : Hydrolysis of esters or other protecting groups to yield the carboxylic acid functionality .
- Step 4 : Purification via column chromatography or recrystallization, followed by characterization using NMR and HPLC .
Q. What analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For confirming structural integrity, including Boc group placement and piperidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : For molecular weight verification and detecting impurities .
- Infrared (IR) Spectroscopy : To identify functional groups like the carboxylic acid (-COOH) and Boc carbonyl (C=O) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : As a building block for synthesizing protease inhibitors or receptor modulators due to its dual piperidine and carboxylic acid motifs .
- Chemical Biology : For probing enzyme-substrate interactions, leveraging its rigid piperidine scaffold .
- Protecting Group Strategies : The Boc group facilitates selective functionalization of amines in multistep syntheses .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335) .
- First Aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Reaction Solvents : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Catalysts : Palladium-based catalysts for coupling steps or acid/base catalysts for Boc deprotection .
- Temperature Control : Lower temperatures (0–5°C) during Boc protection to minimize side reactions .
- Workflow Integration : Use automated systems for precise reagent addition and real-time monitoring .
Q. How should researchers resolve contradictory data on the biological activity of structural analogs?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in methyl substitution or Boc placement (see table below) .
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .
- Computational Modeling : Molecular docking to predict binding modes and explain discrepancies in activity .
| Analog | Structural Variation | Biological Activity |
|---|---|---|
| 1-(Boc)-piperidine-4-carboxylic acid | Single Boc group, no methyl substitution | Lower affinity for protease targets |
| 3,5-Dimethylpiperidin-4-one | Ketone instead of carboxylic acid | Altered reactivity in nucleophilic reactions |
Q. What strategies are effective for computational modeling of this compound’s interactions?
- Density Functional Theory (DFT) : To map electron distribution and predict reactive sites .
- Molecular Dynamics (MD) Simulations : To study conformational flexibility in aqueous or lipid environments .
- Free Energy Perturbation (FEP) : For quantifying binding energy changes when modifying substituents .
Q. How does the compound’s stability vary under different storage conditions?
Q. How can researchers address discrepancies in spectral data during characterization?
- Cross-Validation : Combine NMR, MS, and IR to confirm peak assignments .
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid solvent interference in NMR .
- Reference Standards : Compare spectra with literature data for structurally validated analogs .
Key Takeaways
- Synthesis : Prioritize Boc protection and controlled coupling steps for high purity .
- Characterization : Use orthogonal analytical methods to resolve spectral ambiguities .
- Safety : Adhere to GHS guidelines for handling irritants and respiratory hazards .
- Advanced Studies : Combine SAR, computational modeling, and assay validation to address data contradictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
